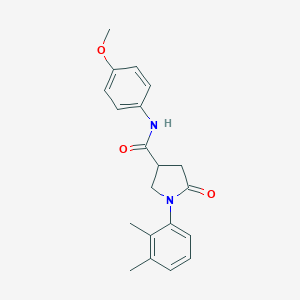![molecular formula C30H25NO4 B338262 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate](/img/structure/B338262.png)
2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate: is an organic compound with the molecular formula C30H25NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group and a dibenzylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate typically involves the reaction of 2-oxo-2-phenylethyl benzoate with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: This compound may be studied for its potential biological activities, including its interactions with enzymes or receptors. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate involves its interaction with specific molecular targets. The phenylethyl and dibenzylcarbamoyl groups may facilitate binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2-Oxo-2-phenylethyl benzoate
- 2-Oxo-2-phenylethyl 2-(benzylsulfanyl)benzoate
- 2-(2-Oxo-2-phenylethyl)phenyl benzoate
Comparison: Compared to similar compounds, 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate is unique due to the presence of the dibenzylcarbamoyl group. This group may impart distinct chemical and biological properties, making it valuable for specific applications. The comparison highlights the importance of structural variations in determining the behavior and utility of these compounds.
Propiedades
Fórmula molecular |
C30H25NO4 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
phenacyl 2-(dibenzylcarbamoyl)benzoate |
InChI |
InChI=1S/C30H25NO4/c32-28(25-16-8-3-9-17-25)22-35-30(34)27-19-11-10-18-26(27)29(33)31(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2 |
Clave InChI |
ZBXMBKZKYZGARC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B338180.png)
![4-{[(4-Methylphenyl)sulfonyl]acetyl}phenyl 4-methylbenzoate](/img/structure/B338183.png)
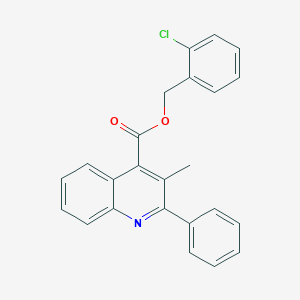
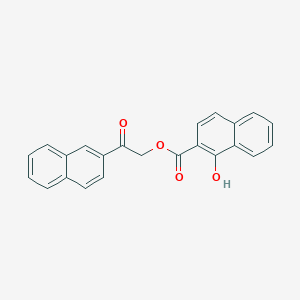
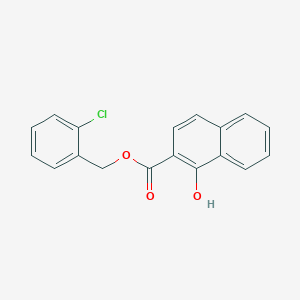
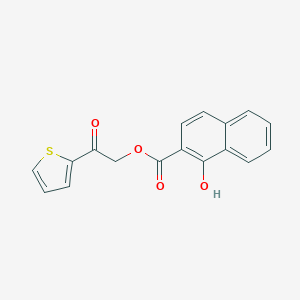
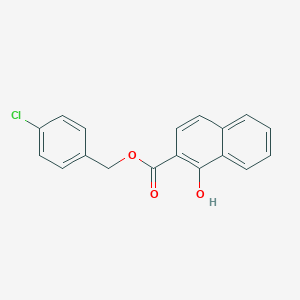

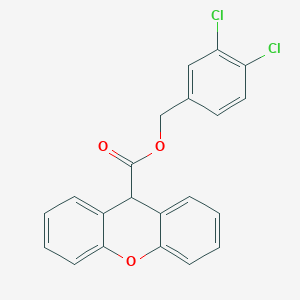
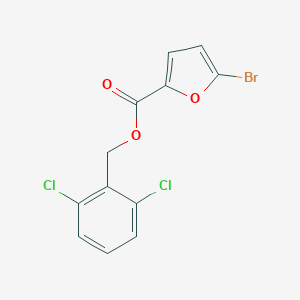

![2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE](/img/structure/B338201.png)
![4-(Ethoxycarbonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B338203.png)
